Spiromesifen
Overview
Description
Spiromesifen is a non-systemic insecticidal and miticidal compound belonging to the chemical class of spirocyclic phenyl-substituted tetronic acids. It is primarily used to control whiteflies (Bemisia and Trialeuroides species) and various mite species (Tetranychus and Panonychus species) in agricultural settings . This compound acts as a lipid biosynthesis inhibitor, specifically targeting the enzyme acetyl coenzyme A carboxylase, which is crucial for lipid metabolism .
Mechanism of Action
Target of Action
Spiromesifen is a novel insecticide that belongs to the chemical class of spirocyclic phenyl-substituted tetronic acids . It primarily targets lipid synthesis in pests . Lipids are crucial for maintaining the structural integrity of cells as they are the main component of the cell membrane .
Mode of Action
This compound acts as an inhibitor of lipid synthesis . It specifically targets the immature stages of pests . The insecticide reduces the fecundity and fertility of treated insects, leading to a decrease in the insect population .
Biochemical Pathways
This compound disrupts the normal biochemical pathways of lipid synthesis in pests . This disruption leads to a significant reduction in the total lipid content in treated larvae compared to untreated ones . The compound also affects the composition of fatty acids in the larvae .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that this compound’s main metabolite, this compound-enol (M01), is more persistent in the environment and organisms than this compound itself .
Result of Action
The action of this compound results in the death of pests. For instance, it has been found to be moderately toxic against the second instar larvae of the cotton leaf worm, Spodoptera littoralis . The mortality percentages caused by this compound were significant .
Action Environment
The persistence and efficacy of this compound in the environment can be influenced by various factors such as moisture, light, pH, and organic amendment . For example, this compound dissipates faster in submerged soil compared to dry soil . Its degradation is also faster under UV light than sunlight exposure . Furthermore, soil amendment with compost can enhance the dissipation of the insecticide .
Biochemical Analysis
Biochemical Properties
Spiromesifen plays a significant role in biochemical reactions, particularly in lipid synthesis . It acts as an acetyl coenzyme A carboxylase inhibitor . The biological activity of this compound correlates with the inhibition of lipogenesis, resulting in decreased lipid contents, especially of triglycerides and free fatty acids, in treated insects .
Cellular Effects
This compound has been shown to have moderate toxicity against the second instar larvae of Spodoptera littoralis, a cotton leaf worm . It affects the total lipid content in treated larvae, with a noted reduction in lipid content compared to untreated larvae . This indicates that this compound can influence cell function by altering lipid metabolism .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of lipid synthesis at the molecular level . It exerts its effects through binding interactions with biomolecules, specifically acetyl coenzyme A carboxylase, leading to enzyme inhibition . This results in decreased lipid contents in treated insects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to transform under certain conditions, including the presence of acid, from the major product to the major metabolite, this compound-enol, and additional minor metabolites . This indicates the product’s stability and potential for degradation over time .
Dosage Effects in Animal Models
In animal models, specifically rats, this compound has been found to have low acute toxicity . The effects of this compound can vary with different dosages
Metabolic Pathways
This compound is involved in lipid metabolic pathways . It interacts with acetyl coenzyme A carboxylase, an enzyme crucial for lipid synthesis . The inhibition of this enzyme by this compound leads to a decrease in lipid contents, particularly triglycerides and free fatty acids .
Transport and Distribution
This compound is rapidly absorbed in animal models, although absorption is incomplete . Distribution is widespread, with the highest tissue concentrations found in the liver . This suggests that this compound can be transported and distributed within cells and tissues .
Preparation Methods
The preparation of spiromesifen involves several key steps:
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Synthesis of Intermediate Compounds
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Industrial Production
- The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Spiromesifen undergoes various chemical reactions, including:
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Hydrolysis
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Lipid Synthesis Inhibition
Scientific Research Applications
Spiromesifen has a wide range of scientific research applications:
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Agriculture
- This compound is extensively used in agriculture to control pests such as whiteflies and mites on crops like tomatoes, cabbage, and strawberries . It helps improve crop yield and quality by effectively managing pest populations.
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Environmental Studies
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Pesticide Resistance Management
Comparison with Similar Compounds
Spiromesifen belongs to the class of lipid synthesis inhibitors, which includes other compounds such as spirotetramat. Here is a comparison:
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This compound
- Primarily targets whiteflies and mites.
- Inhibits acetyl coenzyme A carboxylase.
- Effective in controlling pests resistant to other insecticides .
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Spirotetramat
Conclusion
This compound is a valuable insecticidal and miticidal compound with a unique mode of action that targets lipid biosynthesis in pests. Its effectiveness in controlling resistant pest populations and its wide range of applications in agriculture and environmental studies make it a significant tool in pest management. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its role in scientific research and practical applications.
Properties
IUPAC Name |
[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 3,3-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLXNESZZPUPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034929 | |
Record name | Spiromesifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In n-heptane 23, isopropanol 115, n-octanol 60, polyethylene glycol 22, DMSO 55, xylene, 1,2-dichloromethane, acetone, ethyl acetate, and acetonitrile all >250 (all in g/L, 20 °C), In water, 0.13 mg/L at 20 °C | |
Record name | Spiromesifen | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.5X10-4 mm Hg at 20 °C | |
Record name | Spiromesifen | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid | |
CAS No. |
283594-90-1 | |
Record name | Spiromesifen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=283594-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiromesifen [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283594901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiromesifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 3,3-dimethyl-, 2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPIROMESIFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N726NTQ5ZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Spiromesifen | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
98 °C | |
Record name | Spiromesifen | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Strategy Settings
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